1-(4-Aminonaphthalen-1-yl)ethanone
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Overview
Description
1-(4-Aminonaphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H11NO and a molecular weight of 185.22 g/mol . It consists of a naphthalene ring substituted with an amino group at the 4-position and an ethanone group at the 1-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Aminonaphthalen-1-yl)ethanone can be synthesized through several methods:
Reduction of Nitro Compounds: One common method involves the reduction of 1-(4-nitronaphthalen-1-yl)ethanone using zinc and hydrochloric acid.
Acetylation of Aminonaphthalene: Another method involves the acetylation of 4-aminonaphthalene with acetic anhydride.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminonaphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
1-(4-Aminonaphthalen-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Aminonaphthalen-1-yl)ethanone involves its interaction with molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the naphthalene ring can participate in π-π interactions. These interactions can affect various cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1-(4-Aminonaphthalen-1-yl)ethanone can be compared with similar compounds such as:
1-(6-Aminonaphthalen-2-yl)ethanone: This compound has the amino group at the 6-position instead of the 4-position, leading to different chemical and biological properties.
1-(1-Aminonaphthalen-2-yl)ethanone: The amino group is at the 1-position, which also results in distinct reactivity and applications.
Properties
Molecular Formula |
C12H11NO |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-(4-aminonaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H11NO/c1-8(14)9-6-7-12(13)11-5-3-2-4-10(9)11/h2-7H,13H2,1H3 |
InChI Key |
JXLDYODBRISBMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C2=CC=CC=C21)N |
Origin of Product |
United States |
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